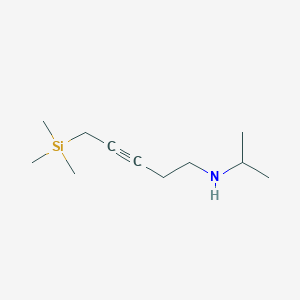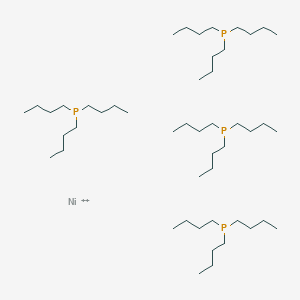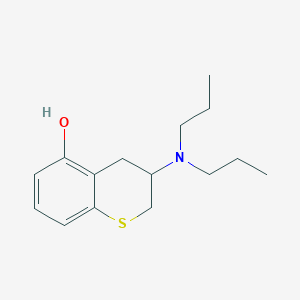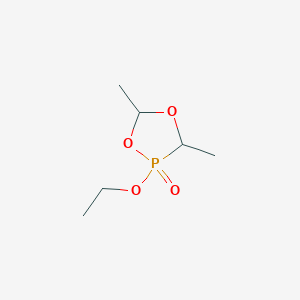![molecular formula C13H25O6P B14317678 Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate CAS No. 113537-76-1](/img/structure/B14317678.png)
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is an organic compound with a complex structure that includes both ester and phosphanyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate typically involves the alkylation of enolate ionsThe enolate ion then undergoes nucleophilic substitution with an alkyl halide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of enolate chemistry and nucleophilic substitution reactions are likely employed on a larger scale, with optimizations for yield and purity.
化学反应分析
Types of Reactions
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and other electrophiles are common reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols.
科学研究应用
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a reactant in the synthesis of various organic compounds, including α,β-alkenal derivatives and lower rim-phosphonylated calixarenes.
Medicine: Its derivatives are explored for potential therapeutic applications, particularly in the development of new drugs.
作用机制
The mechanism of action of diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate involves its reactivity as a nucleophile. The enolate ion formed from the compound can attack electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is exploited in various synthetic pathways to create complex organic molecules .
相似化合物的比较
Similar Compounds
Diethyl propanedioate (diethyl malonate): This compound is similar in structure but lacks the phosphanyl group.
Ethyl acetoacetate: Another 1,3-dicarbonyl compound used in similar synthetic applications.
Diethyl phosphonoacetaldehyde diethyl acetal: A related compound with similar reactivity but different functional groups.
Uniqueness
Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate is unique due to the presence of both ester and phosphanyl groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to simpler analogs.
属性
| 113537-76-1 | |
分子式 |
C13H25O6P |
分子量 |
308.31 g/mol |
IUPAC 名称 |
diethyl 2-(2-diethoxyphosphanylethyl)propanedioate |
InChI |
InChI=1S/C13H25O6P/c1-5-16-12(14)11(13(15)17-6-2)9-10-20(18-7-3)19-8-4/h11H,5-10H2,1-4H3 |
InChI 键 |
WKJOZFZPEPSWNA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CCP(OCC)OCC)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-{[4-(2-Hydroxyethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-ol](/img/structure/B14317612.png)



